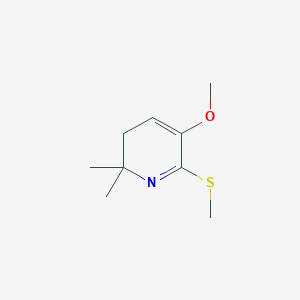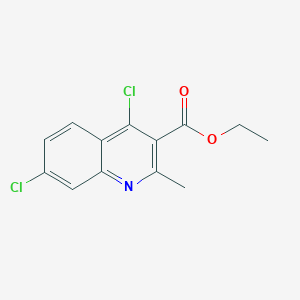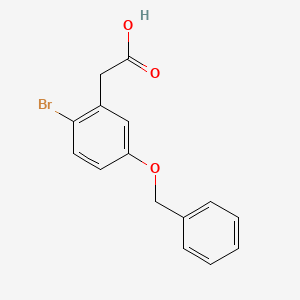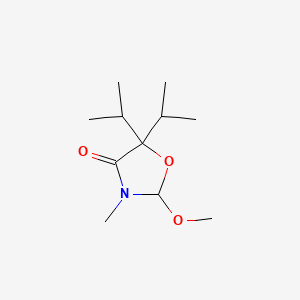
2-Hexenal, 6-phenyl-, (E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hexenal, 6-phenyl-, (E)- is an organic compound belonging to the class of aldehydes. It is characterized by the presence of a hexenal chain with a phenyl group attached at the sixth carbon position. This compound is known for its distinct aroma and is commonly found in various plants and fruits. It plays a significant role in the flavor and fragrance industry due to its pleasant odor.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexenal, 6-phenyl-, (E)- typically involves the use of a two-stage microreactor system. This method employs continuous-flow technology, which enhances the efficiency and selectivity of the reaction. The process begins with the acid-catalyzed addition of aldehydes and olefinic compounds to produce 1,3-dioxane derivatives. These intermediates are then hydrolyzed to yield the desired product .
Industrial Production Methods
In industrial settings, the production of 2-Hexenal, 6-phenyl-, (E)- is achieved through a batch method involving a Prins-type reaction followed by hydrolysis. This method utilizes butyraldehyde and vinyl ethyl ether as starting materials, with boron trifluoride as the catalyst .
Análisis De Reacciones Químicas
Types of Reactions
2-Hexenal, 6-phenyl-, (E)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride.
Major Products
Oxidation: The major product is 6-phenylhexanoic acid.
Reduction: The major product is 6-phenylhexanol.
Substitution: Depending on the substituent introduced, various phenyl-substituted derivatives can be formed.
Aplicaciones Científicas De Investigación
2-Hexenal, 6-phenyl-, (E)- has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Industry: It is widely used in the flavor and fragrance industry due to its pleasant aroma.
Mecanismo De Acción
The mechanism of action of 2-Hexenal, 6-phenyl-, (E)- involves its interaction with cellular components, leading to various biological effects. For instance, its antifungal activity against Botrytis cinerea involves the disruption of mitochondrial energy metabolism and induction of early apoptosis . Additionally, it modulates plant defense mechanisms by affecting the expression of genes involved in multiple metabolic pathways, including glutathione metabolism and phenylpropanoid biosynthesis .
Comparación Con Compuestos Similares
2-Hexenal, 6-phenyl-, (E)- can be compared with other similar compounds such as:
2-Hexenal, (E)-: This compound lacks the phenyl group and is commonly found in plants as a green leaf volatile.
(Z)-2-Hexenal: The cis isomer of 2-Hexenal, (E)-, which has different olfactory properties and biological activities.
6-Phenylhexanoic acid: The oxidized form of 2-Hexenal, 6-phenyl-, (E)-, which is used in various chemical syntheses.
The uniqueness of 2-Hexenal, 6-phenyl-, (E)- lies in its combination of a hexenal chain with a phenyl group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H14O |
|---|---|
Peso molecular |
174.24 g/mol |
Nombre IUPAC |
(E)-6-phenylhex-2-enal |
InChI |
InChI=1S/C12H14O/c13-11-7-2-1-4-8-12-9-5-3-6-10-12/h2-3,5-7,9-11H,1,4,8H2/b7-2+ |
Clave InChI |
JDOAIIWUMRRAQV-FARCUNLSSA-N |
SMILES isomérico |
C1=CC=C(C=C1)CCC/C=C/C=O |
SMILES canónico |
C1=CC=C(C=C1)CCCC=CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



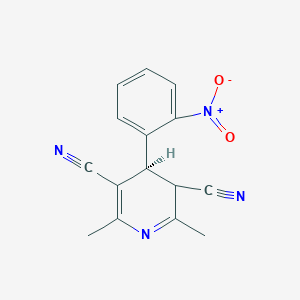





![7H-Imidazo[4,5-g][1,2,3]benzothiadiazole](/img/structure/B13951411.png)

